molecular formula C12H10FNO2S B1467766 Methyl 3-amino-4-(2-fluorophenyl)thiophene-2-carboxylate CAS No. 1325307-27-4

Methyl 3-amino-4-(2-fluorophenyl)thiophene-2-carboxylate

Cat. No.: B1467766
CAS No.: 1325307-27-4
M. Wt: 251.28 g/mol
InChI Key: VCVCSNZCXBQSEL-UHFFFAOYSA-N
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Description

“Methyl 3-amino-4-(2-fluorophenyl)thiophene-2-carboxylate” is a chemical compound with the empirical formula C12H10FNO2S . It is a solid substance .


Molecular Structure Analysis

The molecular structure of this compound includes a thiophene ring, which is a five-membered ring with one sulfur atom, and a fluorophenyl group, which is a phenyl group (a ring of six carbon atoms) with a fluorine atom attached .


Physical and Chemical Properties Analysis

This compound is a solid . Its molecular weight is 251.28 .

Scientific Research Applications

1. Synthetic Chemistry and Compound Formation

Methyl 3-amino-4-(2-fluorophenyl)thiophene-2-carboxylate and its derivatives play a significant role in synthetic chemistry. They are used in the synthesis of various heterocyclic compounds, such as [3,2-d]4(3H)thienopyrimidinones, through reactions with primary amines and hydrazines (Hajjem, Khoud, & Baccar, 2010). Additionally, these compounds are pivotal in the synthesis of 5-[(Thiophen-3-yl)amino]-1,2,4-triazines, highlighting their utility in nucleophilic substitution reactions (Krinochkin et al., 2021).

2. Molecular Structure and Crystallography

The study of the crystal structure of thiophene derivatives, including those similar to this compound, is essential for understanding their molecular conformation and potential applications in material science and pharmaceuticals. Investigations into the crystal structures of related compounds have provided insights into intermolecular interactions and molecular conformations (Vasu et al., 2004).

3. Potential in Cancer Research

Some derivatives of methyl 3-aminothiophene-2-carboxylate have shown potential in cancer research. For example, compounds like methyl-2-amino-5-[2-(4-methoxyphenethyl)]thiophene-3-carboxylate have exhibited selective inhibition of tumor cell proliferation, indicating their potential as tumor-selective agents (Thomas et al., 2014).

4. Genotoxic and Carcinogenic Potential Studies

The genotoxic and carcinogenic potentials of thiophene derivatives, including methyl 3-amino-4-methylthiophene-2-carboxylate, have been assessed using in vitro and in silico methodologies. These studies are crucial for understanding the safety and potential risks associated with these compounds, particularly in pharmaceutical applications (Lepailleur et al., 2014).

Properties

IUPAC Name

methyl 3-amino-4-(2-fluorophenyl)thiophene-2-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H10FNO2S/c1-16-12(15)11-10(14)8(6-17-11)7-4-2-3-5-9(7)13/h2-6H,14H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VCVCSNZCXBQSEL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=C(C(=CS1)C2=CC=CC=C2F)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H10FNO2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

251.28 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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